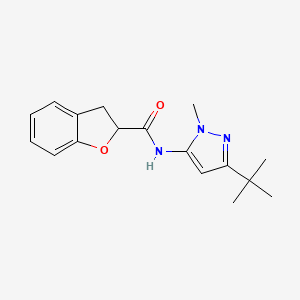
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone, also known as CEP or JNJ-7925476, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been studied for its ability to modulate various biological processes.
作用機序
The exact mechanism of action of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone is not fully understood. However, it has been proposed that (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and inflammation.
Biochemical and Physiological Effects:
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of the neurotransmitter acetylcholine, which is involved in learning and memory. (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has also been shown to reduce the release of pro-inflammatory cytokines, which play a role in inflammation. In addition, (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has been found to have anti-tumor properties, as it can induce apoptosis in cancer cells.
実験室実験の利点と制限
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a highly specific compound that can be used to selectively modulate the α7 nicotinic acetylcholine receptor. This allows researchers to study the function of this receptor and its role in various biological processes. However, (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone. One area of research is the development of more potent and selective modulators of the α7 nicotinic acetylcholine receptor. Another area of research is the investigation of the therapeutic potential of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone in various diseases, including Alzheimer's disease, schizophrenia, and cancer. Additionally, the use of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone in combination with other drugs or therapies may also be explored.
合成法
The synthesis of (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone involves the reaction of 4-chloropyridine-2-carbaldehyde with 2-ethylpiperidine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone.
科学的研究の応用
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have a modulatory effect on various biological processes, including the regulation of neurotransmitter release, calcium signaling, and ion channel function. (4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone has also been shown to have anti-inflammatory and anti-tumor properties.
特性
IUPAC Name |
(4-chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-2-11-5-3-4-8-16(11)13(17)12-9-10(14)6-7-15-12/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMZWNCUBQCMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)



![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)







![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)